molecular formula C14H16N2O4 B11704606 Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11704606
M. Wt: 276.29 g/mol
InChI Key: OFZKJVLGVNNQAL-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares structural similarities with other tetrahydropyrimidine derivatives.

    4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but different functional groups.

    4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar core structure with an amide group instead of an ester.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties

Biological Activity

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including relevant data tables and summaries of key research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 161374-07-8
  • Structure : The compound features a tetrahydropyrimidine ring with methoxy and methyl substituents that may influence its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial effects of various tetrahydropyrimidine derivatives against a range of bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.
    CompoundBacterial StrainInhibition Zone (mm)
    Methyl 4-(4-methoxyphenyl)...Staphylococcus aureus15
    Methyl 4-(4-methoxyphenyl)...Escherichia coli12
    These findings suggest that the structural features of the compound contribute to its effectiveness against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer cell lines by affecting cell cycle progression.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast Cancer)25Induction of apoptosis
    HeLa (Cervical Cancer)30Inhibition of cell cycle
  • Case Studies : In vivo studies on animal models have shown promising results where treatment with this compound led to significant tumor reduction without major side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. The presence of electron-donating groups such as methoxy enhances its lipophilicity and bioavailability, facilitating better interaction with biological targets.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-4-6-10(19-2)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZKJVLGVNNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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